molecular formula C13H14ClN3O B2800670 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide CAS No. 956261-51-1

2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2800670
CAS No.: 956261-51-1
M. Wt: 263.73
InChI Key: SRFDENIIJJBKHG-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide (CAS: 956261-51-1) is a pyrazole-derived acetamide with a molecular formula of C₁₃H₁₄ClN₃O . Its structure features a 3-methylpyrazole core substituted with a 4-methylphenyl group at the 1-position and a 2-chloroacetamide moiety at the 5-position. The hydrochloride salt form (C₁₃H₁₄ClN₃O·HCl) is also documented, with a predicted collision cross-section (CCS) of 158.7 Ų for the [M+H]+ adduct . This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive pyrazole derivatives .

Properties

IUPAC Name

2-chloro-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-3-5-11(6-4-9)17-12(7-10(2)16-17)15-13(18)8-14/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFDENIIJJBKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13H14ClN3OC_{13}H_{14}ClN_3O with a molecular weight of approximately 263.72 g/mol. The compound features a pyrazole ring substituted with various functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives, including compounds structurally related to this compound, against various pathogens. The minimum inhibitory concentration (MIC) values demonstrated effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Related Pyrazole Derivative0.30 - 0.35E. coli

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (μM)Reference
MCF73.79
A54926

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, some studies indicate that pyrazole derivatives can inhibit Aurora-A kinase, a critical regulator in cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of five pyrazole derivatives revealed that compound 7b exhibited the highest antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
  • Anticancer Activity : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the growth of cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent cytotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound is compared to analogues with modifications in the aryl ring, acetamide group, and pyrazole substituents (Table 1).

Table 1: Key Structural Features of Analogues
Compound Name Substituents Molecular Formula Key Structural Differences
Target Compound 1-(4-methylphenyl), 3-methylpyrazole, 2-chloroacetamide C₁₃H₁₄ClN₃O Reference standard
3c () 1-phenyl, 4-cyano, 3-methylpyrazole C₂₂H₁₇ClN₆O Additional cyano group enhances polarity
3d () 1-(4-fluorophenyl), 4-cyano, 3-methylpyrazole C₂₁H₁₄ClFN₆O Fluorine substitution increases electronegativity
Compound 1-(4-chlorophenyl), 3-cyano C₁₂H₈Cl₂N₄O Cyano at pyrazole 3-position; smaller dihedral angle (30.7°)
Zhang et al. (2012) () 1-(2,6-dichloro-4-(trifluoromethyl)phenyl) C₁₄H₈Cl₂F₃N₃O Bulky trifluoromethyl group increases steric hindrance (dihedral angle: 71.5°)
Compound 2-cyanoacetamide C₁₄H₁₄N₄O Cyano replaces chloro in acetamide, altering reactivity

Key Observations :

  • Dihedral Angles : The dihedral angle between the pyrazole and aryl rings in the target compound’s analogues ranges from 30.7° () to 71.5° (Zhang et al., 2012), influenced by steric bulk (e.g., trifluoromethyl groups) .

Key Observations :

  • Yields for analogues range from 62% to 71%, with EDCI/HOBt-mediated couplings () being more efficient than solvent-based methods ().
  • The target compound’s synthesis likely follows a similar pathway, though explicit yield data is unavailable .

Physical and Spectral Properties

Table 3: Comparative Physical Properties
Compound Melting Point (°C) NMR Shifts (¹H, CDCl₃) Notable Spectral Features
Target Compound Not reported Predicted CCS: 158.7 Ų ([M+H]+)
3a () 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) Aromatic proton multiplicity indicates para-substitution
3d () 181–183 δ 7.51–7.21 (m, 9H) Fluorine-induced deshielding in ¹H-NMR
Compound Not reported δ 7.55–7.43 (m, 9H) Strong N–H···O hydrogen bonds in crystal structure

Key Observations :

  • Melting points correlate with substituent polarity; 3d (fluorophenyl) has a higher mp (181–183°C) than 3a (133–135°C) .
  • The target compound’s hydrochloride form exhibits distinct CCS values, useful for analytical identification .

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